

# The CBP/p300 Histone Acetyltransferase Activator TTK21: A Technical Guide

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## Compound of Interest

Compound Name: TTK21

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## A Comprehensive Overview of the Discovery, Chemical Properties, and Mechanism of Action of a Novel Epigenetic Modulator

For Researchers, Scientists, and Drug Development Professionals

### Abstract

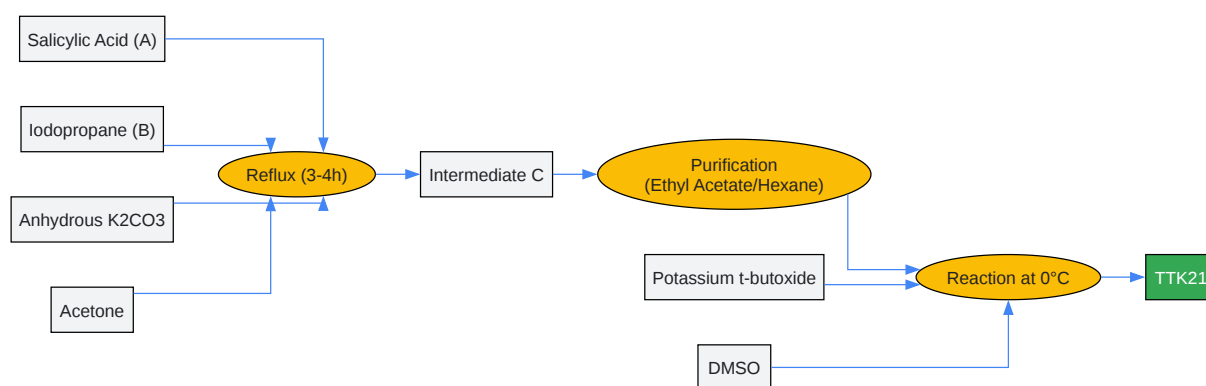
**TTK21** is a novel small-molecule activator of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), enzymes pivotal in the regulation of gene expression and chromatin architecture.[1][2][3] This technical guide provides an in-depth overview of the discovery, chemical properties, and biological activity of **TTK21**. It details the experimental protocols for its synthesis and for in vitro and in vivo characterization, presents its chemical and physical properties in a structured format, and visualizes its mechanism of action and experimental workflows. Notably, **TTK21**'s therapeutic potential is being explored in neurological contexts, where its ability to modulate histone acetylation has shown promise in promoting neurogenesis, enhancing memory, and facilitating spinal cord repair.[2][4][5] Due to its limited cell permeability, **TTK21** is often conjugated with glucose-based carbon nanospheres (CSPs) to enable its passage across the blood-brain barrier for in vivo applications.[2][6]

### Discovery and Synthesis

**TTK21**, chemically identified as N-(4-chloro-3-trifluoromethyl-phenyl)-2-N-propoxy-benzamide, was developed as a derivative of the first-generation HAT activator, CTPB.[1][7] Its synthesis originates from salicylic acid, as depicted in the following workflow.[1]

## Synthesis of TTK21

The synthesis of **TTK21** is a multi-step process starting from salicylic acid.[1]



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Caption: Synthesis workflow of **TTK21** from salicylic acid.

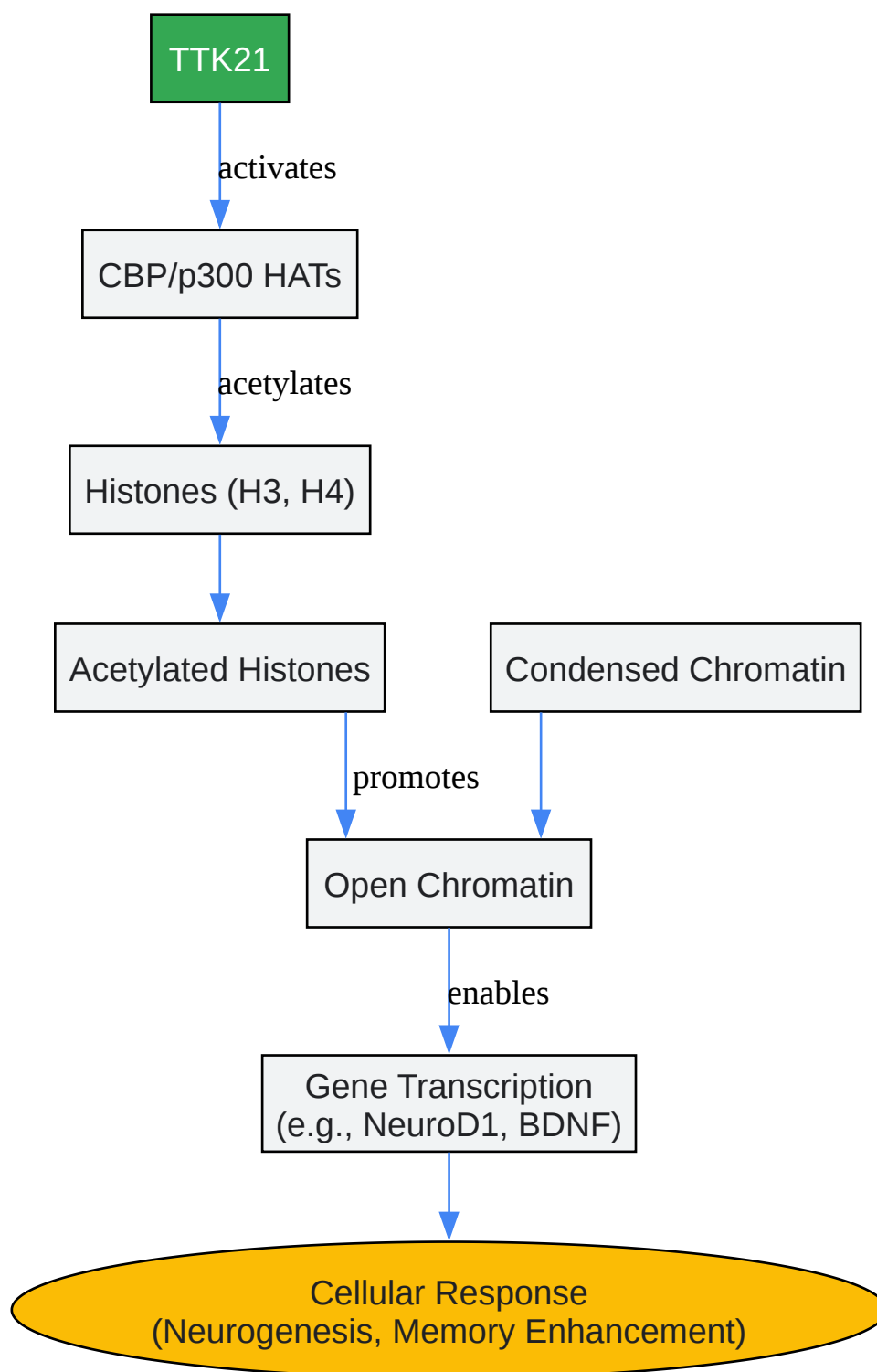
## Chemical and Physical Properties

A summary of the key chemical and physical properties of **TTK21** is provided in the table below.

Property	Value	Source
IUPAC Name	N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide	[8]
Molecular Formula	C17H15ClF3NO2	[8]
Molecular Weight	357.76 g/mol	[6][8]
CAS Number	709676-56-2	[6]
Appearance	Solid	[9]
Solubility	DMSO: 72 mg/mL (201.25 mM)	[4][6]
XLogP3	5.1	[8]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	7	[2]
Topological Polar Surface Area	38.3 Å <sup>2</sup>	[8]

## Mechanism of Action and Biological Activity

**TTK21** functions as a direct activator of the histone acetyltransferases CBP and p300.[1][6] This activation leads to an increase in the acetylation of histone proteins, primarily H3 and H4, at specific lysine residues.[1][10] Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure. This "open" chromatin state facilitates the binding of transcription factors and the transcriptional machinery, ultimately leading to the expression of genes involved in processes such as neurogenesis and synaptic plasticity.[1][5]



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Caption: Signaling pathway of **TTK21**-mediated CBP/p300 activation.

In vitro studies have demonstrated a concentration-dependent activation of CBP and p300 by **TTK21**, with maximal activation observed at a concentration of 275  $\mu$ M.[1][4][6] While **TTK21** alone exhibits poor cell permeability, its conjugation to glucose-based carbon nanospheres (CSP-**TTK21**) facilitates its entry into cells and across the blood-brain barrier.[1][2][11] In vivo studies using CSP-**TTK21** have shown significant increases in histone acetylation in various brain regions, including the hippocampus and frontal cortex.[2] This has been correlated with enhanced neurogenesis, extended memory duration in mice, and promotion of axon regeneration in models of spinal cord injury.[1][2][4]

## Experimental Protocols

### Synthesis of TTK21

- Salicylic acid and iodopropane are dissolved in acetone and added to anhydrous K<sub>2</sub>CO<sub>3</sub>. [1]
- The reaction mixture is refluxed for 3-4 hours. [1]
- The solvent is evaporated, and the residue is treated with ethyl acetate and water. [1]
- The organic extract is dried and evaporated to yield a crude product. [1]
- The crude product is purified using a 1:20 mixture of ethyl acetate and hexane as an eluent to yield the intermediate product C. [1]
- Potassium tertiary butoxide is added to a solution of intermediate C in DMSO at 0°C to yield **TTK21**. [1]

### In Vitro Histone Acetyltransferase (HAT) Assays

This assay quantifies the incorporation of radiolabeled acetyl groups into histones.

- Reaction Mixture: Highly purified HeLa core histones are incubated in HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT) with recombinant p300 or CBP. [1]
- Treatment: **TTK21**, dissolved in DMSO, is added to the reaction mixture at desired concentrations (e.g., 50, 100, 200, 275  $\mu$ M). [1]

- Initiation: The reaction is initiated by the addition of [3H]acetyl-CoA and incubated at 30°C for 10-30 minutes.[\[1\]](#)
- Termination and Detection: The reaction mixture is spotted onto P81 phosphocellulose filters. The filters are washed to remove unincorporated [3H]acetyl-CoA, and the radioactivity retained on the filters, corresponding to acetylated histones, is measured using a scintillation counter.[\[1\]](#)

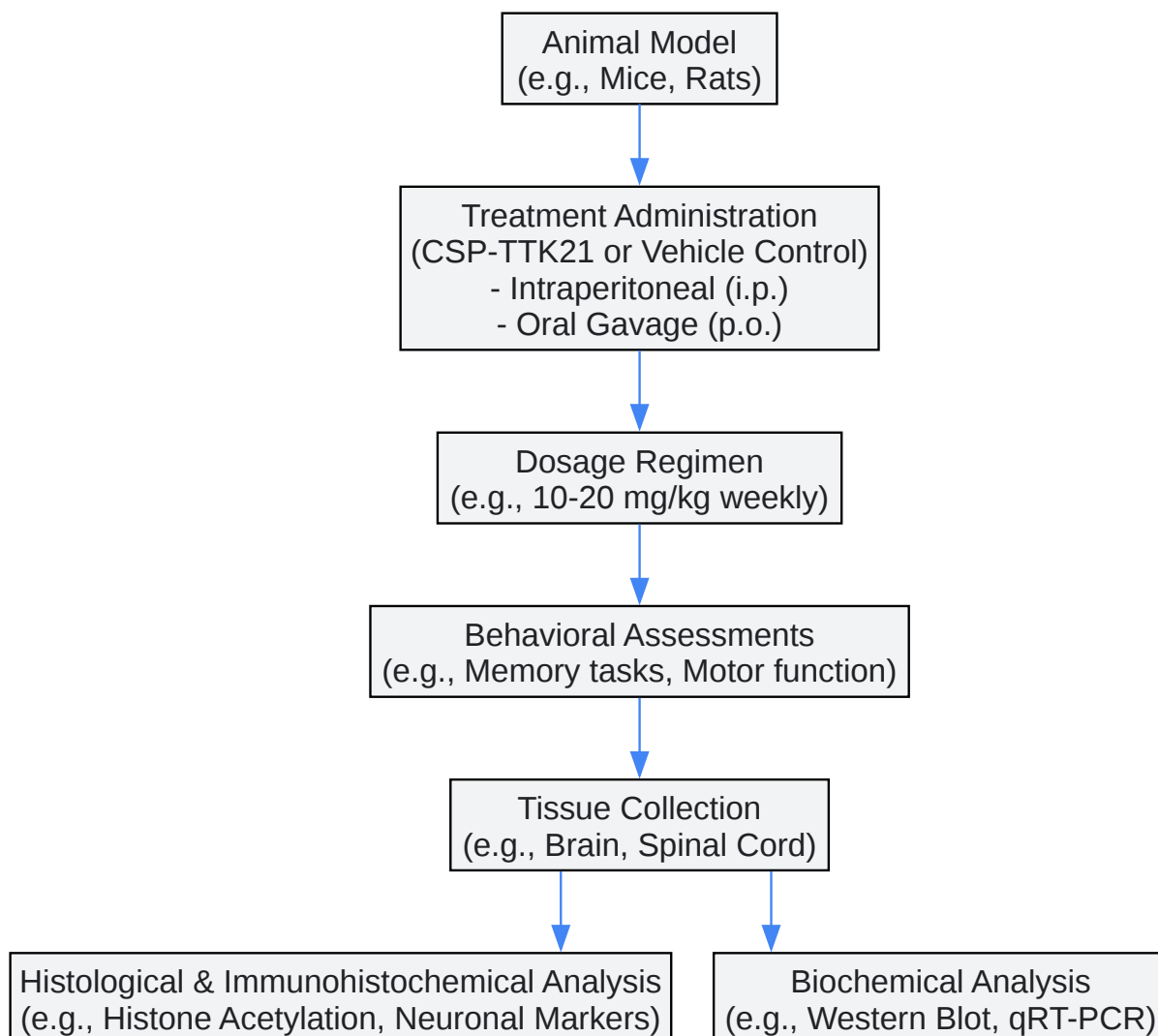
This assay visualizes the acetylation of histones.

- Reaction: The HAT assay is performed as described for the filter-binding assay.[\[1\]](#)
- Separation: The reaction products are separated by SDS-PAGE.[\[1\]](#)
- Detection: The gel is treated with a fluorographic reagent, dried, and exposed to X-ray film to visualize the radiolabeled acetylated histones.[\[1\]](#)

## Cell-Based Assays

- Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured and treated with CSP-**TTK21** (e.g., 50 µg/mL) for various time points (e.g., 6, 12, 24 hours).[\[1\]](#)[\[2\]](#)
- Histone Extraction: Histones are extracted from the treated cells using an acid extraction protocol.[\[1\]](#)
- Western Blot Analysis: The extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14) and total histones (as a loading control).[\[1\]](#)[\[2\]](#)

## In Vivo Studies



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Caption: A typical experimental workflow for in vivo studies with CSP-**TTK21**.

- Animals: Studies have utilized mouse and rat models to investigate the effects of **TTK21** on neurogenesis, memory, and spinal cord injury.[1][4]
- Drug Formulation: **TTK21** is conjugated to glucose-based carbon nanospheres (CSP) to facilitate its delivery across the blood-brain barrier.[2]

- Administration: CSP-**TTK21** is administered via intraperitoneal (i.p.) injection or oral gavage at doses ranging from 10 to 20 mg/kg.[6]
- Treatment Schedule: Treatment can range from a single dose to weekly administrations for several weeks, depending on the experimental design.[6]
- Behavioral Analyses: Cognitive functions are assessed using tasks such as the Morris water maze for spatial memory.[12] Motor function recovery after spinal cord injury is evaluated using behavioral scales.[4]
- Immunohistochemistry: Brain and spinal cord tissues are collected and analyzed by immunohistochemistry to assess levels of histone acetylation, expression of neuronal markers (e.g., DCX for neurogenesis), and axonal growth.[2][4]
- Biochemical Analyses: Western blotting and quantitative real-time PCR (qRT-PCR) are used to measure changes in protein levels and gene expression of relevant targets in the brain and spinal cord tissue.[13]

## Quantitative Data Summary

Parameter	Value	Assay/Method	Source
Maximal CBP/p300 Activation	275 $\mu$ M	In vitro HAT assays	[1][4][6]
In vitro Histone Targets	H3 and H4	Gel Fluorography	[1][10]
CSP-TTK21 in vivo dose (mice)	20 mg/kg (i.p.)	Immunohistochemistry , Behavioral tests	[2]
CSP-TTK21 in vivo dose (rats)	10 mg/kg (oral)	Motor recovery studies	[6]
CSP-TTK21 cellular concentration	50 $\mu$ g/mL	Western Blot (SH-SY5Y cells)	[1][2]

## Conclusion



**TTK21** is a valuable research tool for investigating the roles of CBP/p300 in various biological processes. Its ability to activate these key epigenetic regulators has demonstrated significant therapeutic potential, particularly in the context of neurological disorders. The development of the CSP-**TTK21** conjugate has been a critical advancement, enabling the in vivo exploration of CBP/p300 activation in the central nervous system. Further research is warranted to fully elucidate the therapeutic applications of **TTK21** and to optimize its delivery and efficacy for potential clinical use. This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging the potential of this novel epigenetic modulator.

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## References

- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics, Metabolism and Toxicity of Carbon Nanotubes for Biomedical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacokinetic issues of imaging with nanoparticles: focusing on carbon nanotubes and quantum dots. [vivo.weill.cornell.edu]
- 8. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]

- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
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